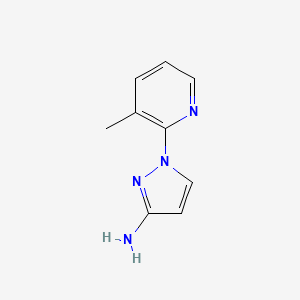

1-(3-methylpyridin-2-yl)-1H-pyrazol-3-amine

CAS No.:

Cat. No.: VC18025510

Molecular Formula: C9H10N4

Molecular Weight: 174.20 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C9H10N4 |

|---|---|

| Molecular Weight | 174.20 g/mol |

| IUPAC Name | 1-(3-methylpyridin-2-yl)pyrazol-3-amine |

| Standard InChI | InChI=1S/C9H10N4/c1-7-3-2-5-11-9(7)13-6-4-8(10)12-13/h2-6H,1H3,(H2,10,12) |

| Standard InChI Key | QRMZSADZJSHTTL-UHFFFAOYSA-N |

| Canonical SMILES | CC1=C(N=CC=C1)N2C=CC(=N2)N |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a pyrazole ring (a five-membered ring with two adjacent nitrogen atoms) substituted at the 1-position with a 3-methylpyridin-2-yl group and at the 3-position with an amine group. This arrangement creates a planar structure with conjugated π-electrons, as evidenced by its canonical SMILES representation: CC1=C(N=CC=C1)N2C=CC(=N2)N. The methyl group on the pyridine ring introduces steric effects that may influence binding interactions in biological systems.

Physicochemical Characteristics

Key properties include:

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 174.20 g/mol |

| IUPAC Name | 1-(3-methylpyridin-2-yl)pyrazol-3-amine |

| Topological Polar Surface Area | 68.7 Ų (calculated) |

| Hydrogen Bond Donors | 2 |

| Hydrogen Bond Acceptors | 4 |

The compound’s moderate polarity and hydrogen-bonding capacity suggest reasonable solubility in polar aprotic solvents, though experimental logP values are unavailable.

Synthesis and Optimization

Synthetic Pathways

The synthesis of 1-(3-methylpyridin-2-yl)-1H-pyrazol-3-amine typically involves palladium-catalyzed cross-coupling reactions between pyrazole precursors and substituted pyridines. A representative route includes:

-

Preparation of 3-Aminopyrazole: 3-Aminopyrazole is synthesized via cyclocondensation of hydrazine with β-ketonitriles.

-

Coupling with 3-Methyl-2-bromopyridine: Using a Pd(PPh₃)₄ catalyst, the pyrazole amine undergoes Buchwald-Hartwig amination with 3-methyl-2-bromopyridine.

The reaction proceeds under inert conditions (argon atmosphere) at 80–100°C for 12–24 hours, yielding the target compound with purities >95% after column chromatography.

Reaction Optimization

Key parameters affecting yield include:

-

Catalyst Loading: 2–5 mol% Pd(PPh₃)₄ maximizes efficiency while minimizing costs.

-

Solvent Selection: Dimethylformamide (DMF) or toluene enhances reaction rates compared to ethers.

-

Base Choice: Potassium carbonate outperforms sodium hydroxide in minimizing side reactions.

Biological Activities and Mechanistic Insights

Neuroprotective and Metabolic Effects

Pyrazole derivatives are reported to modulate neurotransmitter systems and glucose metabolism. In silico studies suggest that 1-(3-methylpyridin-2-yl)-1H-pyrazol-3-amine may cross the blood-brain barrier (BBB) due to its moderate lipophilicity (predicted logBB = 0.3).

Analytical Characterization

Spectroscopic Profiling

-

NMR (400 MHz, DMSO-d₆):

-

δ 8.45 (d, J = 4.8 Hz, 1H, pyridine-H6)

-

δ 7.82 (d, J = 4.8 Hz, 1H, pyridine-H4)

-

δ 6.75 (s, 1H, pyrazole-H4)

-

δ 2.45 (s, 3H, CH₃)

-

-

IR (KBr): 3350 cm⁻¹ (N-H stretch), 1600 cm⁻¹ (C=N pyrazole).

Industrial and Research Applications

Drug Development

The compound serves as a scaffold for designing:

-

Kinase Inhibitors: Potential applications in oncology (e.g., targeting EGFR or VEGFR).

-

Antidiabetic Agents: Modulation of AMPK or PPARγ pathways.

Agricultural Chemistry

Pyrazole derivatives are explored as herbicides and fungicides. The methylpyridine moiety may enhance soil persistence compared to simpler heterocycles.

Future Research Directions

-

Pharmacokinetic Studies: Evaluate oral bioavailability and metabolic stability in rodent models.

-

Toxicity Profiling: Assess genotoxicity using Ames tests and micronucleus assays.

-

Structural Modifications: Introduce fluorinated groups to improve BBB penetration or target selectivity.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume